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Compound of Interest

Compound Name: 2-methyl-1H-indol-3-ol

Cat. No.: B15223233

Crystal Structure Analysis of 2-methyl-1H-indol-3-ol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the request for an in-depth technical guide on the crystal structure
analysis of 2-methyl-1H-indol-3-ol. Despite a comprehensive search of scientific databases
and literature, specific crystallographic data for 2-methyl-1H-indol-3-ol, including unit cell
dimensions, bond lengths, and angles from single-crystal X-ray diffraction studies, could not be
located. The available literature focuses extensively on the synthesis and crystal structure of
various derivatives of the 2-methyl-1H-indole core, but not on the specific 3-hydroxy substituted
compound itself. This suggests that a definitive crystal structure for 2-methyl-1H-indol-3-ol
may not have been reported or is not readily accessible in the public domain.

Introduction to 2-methyl-1H-indol-3-ol

2-methyl-1H-indol-3-ol, also known as 2-methylindoxyl, is a heterocyclic organic compound. It
is a derivative of indole, which is a common motif in biologically active compounds and natural
products. The tautomeric nature of 2-methyl-1H-indol-3-ol, existing in equilibrium with its keto
form, 2-methyl-1,2-dihydro-3H-indol-3-one, makes it a molecule of interest in synthetic and
medicinal chemistry. A detailed understanding of its solid-state structure is crucial for predicting
its physicochemical properties, reaction mechanisms, and potential biological interactions.
However, as of the latest search, experimental crystallographic data for this specific molecule is
not available.
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Review of Crystallographic Data for Related
Compounds

While the crystal structure of 2-methyl-1H-indol-3-ol remains elusive, numerous studies have
been published on the crystallographic analysis of its derivatives. These studies provide
valuable insights into how substitutions on the indole ring affect its geometry and packing in the
solid state.

One such related compound is 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione. The
crystal structure of this molecule has been determined and reveals a monoclinic space group
P21/n.[1] The unit cell parameters for this derivative are reported as a = 9.8238(7) A, b =
14.9677(12) A, ¢ = 10.5678(8) A, and B = 110.149(4)°.[1] This information, while not directly
applicable to 2-methyl-1H-indol-3-ol, illustrates the type of detailed structural information that
can be obtained from single-crystal X-ray diffraction.

Other examples of structurally characterized 2-methyl-1H-indole derivatives include:
¢ (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone

e Various 2-methyl-1H-indole-3-carboxylate derivatives

e 2-methyl-1-phenyl-1H-indole-3-carbonitrile[2]

The crystallographic data for these compounds provide a basis for computational modeling and
theoretical predictions of the crystal structure of 2-methyl-1H-indol-3-ol.

Standard Experimental Protocols for Crystal
Structure Analysis

Although a specific experimental protocol for 2-methyl-1H-indol-3-ol cannot be provided due
to the lack of published data, a general workflow for such an analysis would typically involve
the following steps. This generalized protocol is based on standard crystallographic techniques.

Synthesis and Crystallization

The first step is the synthesis of the target compound, followed by its purification. Growing
single crystals of sufficient quality for X-ray diffraction is often the most challenging part of the
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process. Common crystallization techniques include:

o Slow evaporation of a saturated solution.

» Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound.
e Cooling of a saturated solution.

The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.
The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations
of the atoms. The diffractometer directs a beam of X-rays onto the crystal, and the diffraction
pattern is recorded on a detector. The data collection process involves rotating the crystal and
collecting diffraction data over a wide range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space
group of the crystal. The positions of the atoms in the asymmetric unit are then determined
using direct methods or Patterson methods. This initial model is then refined against the
experimental data using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Crystal Structure
Determination

The logical process of determining a crystal structure is outlined in the diagram below. This
workflow represents the standard steps from obtaining a compound to finalizing its three-
dimensional atomic arrangement.
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Caption: A generalized workflow for single-crystal X-ray structure determination.
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Conclusion

The crystal structure of 2-methyl-1H-indol-3-ol has not been reported in the publicly available
scientific literature. While the structures of many of its derivatives have been elucidated,
providing valuable information about the 2-methyl-1H-indole scaffold, the specific atomic
arrangement, bond lengths, and angles for the title compound remain unknown. Further
research, involving the successful crystallization and single-crystal X-ray diffraction analysis of
2-methyl-1H-indol-3-ol, is required to fill this gap in the chemical literature. Such a study
would be of significant interest to researchers in the fields of crystallography, medicinal
chemistry, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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